molecular formula C22H31ClN2 B120272 Aprindine hydrochloride CAS No. 33237-74-0

Aprindine hydrochloride

Numéro de catalogue: B120272
Numéro CAS: 33237-74-0
Poids moléculaire: 358.9 g/mol
Clé InChI: KIPFVRHNAAZJOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aprindine hydrochloride is a Class Ib antiarrhythmic agent and hERG channel blocker, primarily used to treat ventricular and supraventricular tachyarrhythmias. Its chemical name is N-[3-(Diethylamino)propyl]-N-phenyl-2-indanamine hydrochloride, with molecular formula C₂₂H₃₁N₂·HCl and molecular weight ~359.5 g/mol . The compound has a CAS registry number 33237-74-0 and a melting point range of 127–131°C .

Analyse Des Réactions Chimiques

Le chlorhydrate d'Aprindine subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Le chlorhydrate d'Aprindine présente plusieurs applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate d'Aprindine exerce ses effets en bloquant les canaux sodiques voltage-dépendants, ce qui inhibe l'afflux d'ions sodium pendant la phase de dépolarisation du potentiel d'action cardiaque . Cette action stabilise la membrane cardiaque et prévient l'activité électrique anormale. De plus, il perturbe les interactions entre la calmoduline et la phosphodiestérase, contribuant ainsi à ses propriétés antiarythmiques .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Aprindine exerts its therapeutic effects by blocking cardiac sodium channels (Nav1.5), stabilizing the myocardial cell membrane, and preventing abnormal electrical impulses. It also exhibits mild β-adrenergic receptor blockade, reducing heart rate and myocardial oxygen demand .

Pharmacokinetics and Clinical Use

Administered orally or intravenously, aprindine achieves effective plasma concentrations of 0.6–1.0 µg/mL, with a narrow therapeutic index. Clinical studies demonstrate efficacy in 53% of patients (9/17) at 40 mg/day and additional responders at 60 mg/day . Common side effects include dizziness, gastrointestinal distress, and bradycardia, necessitating careful monitoring in patients with conduction disorders or hepatic/renal impairment .

The following comparison focuses on aprindine hydrochloride and structurally or functionally related hydrochlorides, emphasizing chemical properties, therapeutic applications, and pharmacological profiles.

Table 1: Chemical and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Solubility
This compound C₂₂H₃₁N₂·HCl ~359.5 33237-74-0 127–131 Water-soluble
Piperidine Hydrochloride C₅H₁₁N·HCl 121.6 6091-44-7 Not reported Highly soluble
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.5 1786-81-8 167–169 Water, ethanol
Ampicillin Hydrochloride C₁₆H₁₉N₃O₄S·HCl 435.9 7177-48-2 215 (decomposes) Water, methanol

Key Observations :

  • Structural Diversity : Aprindine’s indanamine backbone distinguishes it from piperidine-based (e.g., piperidine HCl) or penicillin-derived (e.g., ampicillin HCl) compounds.
  • Solubility: All compounds are water-soluble, facilitating intravenous administration.

Table 2: Pharmacological and Therapeutic Profiles

Compound Therapeutic Class Primary Target Clinical Use Notable Side Effects
This compound Class Ib Antiarrhythmic Cardiac Na⁺ channels Ventricular/supraventricular arrhythmias Bradycardia, CNS effects
Piperidine Hydrochloride Chemical Intermediate N/A Organic synthesis Irritant, toxic if ingested
Prilocaine Hydrochloride Local Anesthetic Peripheral Na⁺ channels Dental/surgical anesthesia Methemoglobinemia (rare)
Ampicillin Hydrochloride β-Lactam Antibiotic Bacterial cell wall Bacterial infections Hypersensitivity, diarrhea

Key Observations :

  • Target Specificity : Aprindine and prilocaine both block sodium channels but differ in clinical application (antiarrhythmic vs. anesthetic).
  • Safety Profiles : Aprindine’s narrow therapeutic window contrasts with ampicillin’s broader safety margin, though both require dose adjustments in renal impairment .

Table 3: Pharmaceutical Quality Standards

Parameter This compound Ampicillin Hydrochloride
Purity (HPLC) ≥95.0% ≥90.0%
Dissolution Rate (15 min) ≥80% ≥75% (varies by formulation)
Residual Solvents ≤0.1% ≤0.5%

Key Observations :

  • Stringent Standards : Aprindine requires tighter control over residual solvents and dissolution rates, reflecting its critical dosing precision .

Research Findings and Clinical Insights

  • Drug Interactions : Aprindine potentiates QT prolongation with other antiarrhythmics (e.g., amiodarone), unlike piperidine derivatives, which lack significant metabolic interactions .

Activité Biologique

Aprindine hydrochloride, a class Ib antiarrhythmic agent, has garnered attention for its efficacy in treating refractory ventricular and supraventricular arrhythmias. While it is not approved in the United States, it is utilized in several European countries. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical findings, and safety profile.

Aprindine primarily functions by blocking sodium channels in cardiac tissues, which helps to stabilize cardiac membranes and reduce excitability. It also disrupts the interaction between calmodulin and phosphodiesterase, impacting calcium signaling pathways critical for cardiac function. Voltage-clamp studies have shown that aprindine suppresses slow inward currents in cardiac myocytes, contributing to its antiarrhythmic properties .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of aprindine indicates a narrow therapeutic window, necessitating careful monitoring during administration. Key pharmacological properties include:

Property Value
Molecular FormulaC22H30N2.ClH
Molecular Weight358.948 g/mol
Route of AdministrationOral
Recommended Dosage150-300 mg/day

Aprindine exhibits high human intestinal absorption and has been characterized as a substrate for various cytochrome P450 enzymes, which may influence its metabolism and interactions with other drugs .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of aprindine in managing arrhythmias resistant to conventional therapies. A notable study involved seven patients with refractory ventricular tachycardia, where aprindine was effective in five cases. Neurological side effects were prevalent but manageable through dose adjustments .

In a long-term follow-up study of 30 patients treated with aprindine, the mean follow-up period was 25 months, revealing significant improvements in arrhythmia control and quality of life despite some patients experiencing adverse effects .

Case Studies

  • Case Study on Refractory Ventricular Tachycardia :
    • Patient Profile : Seven patients with drug-resistant ventricular tachycardia.
    • Outcome : Effective control of arrhythmias in five patients; two experienced treatment failure.
    • Side Effects : Neurological symptoms managed with dosage adjustments; one case of agranulocytosis reported .
  • Long-Term Efficacy Study :
    • Patient Profile : 30 patients followed for 25 months post-aprindine treatment.
    • Findings : Documented improvements in arrhythmia management; monitoring required due to narrow therapeutic index .

Safety Profile

The safety of aprindine is a critical consideration due to its narrow therapeutic-toxic ratio. Common side effects include neurological disturbances, which can often be mitigated through dose management. Rare but serious adverse effects like agranulocytosis have been reported, necessitating regular blood monitoring during treatment .

Q & A

Q. What validated chromatographic methods are recommended for determining Aprindine hydrochloride purity and related substances in pharmaceutical formulations?

To assess purity and related substances, reverse-phase HPLC with UV detection is the gold standard. Key parameters include:

  • Column : C18 stationary phase (4.6 mm × 15 cm, 5 µm particle size) .
  • Mobile phase : Phosphate buffer (pH 3.0) and acetonitrile in a gradient or isocratic mode .
  • Detection : 254 nm wavelength for optimal sensitivity .
  • System suitability : Ensure theoretical plates >3,000 and tailing factor <2.0 .
    Validate the method per ICH guidelines by testing specificity, linearity, and precision. Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products .

Q. How should researchers design experiments to investigate the metabolic stability of this compound under varying physiological pH conditions?

Use simulated biological fluids (e.g., gastric fluid at pH 1.2, intestinal fluid at pH 6.8) to mimic in vivo conditions. Key steps:

Prepare this compound solutions in each medium.

Incubate at 37°C with agitation (50 rpm) for 24 hours .

Sample at intervals (0, 2, 6, 12, 24 hrs) and analyze via HPLC to quantify remaining drug.

Calculate degradation kinetics (e.g., first-order rate constants).
Include controls for temperature and enzymatic activity. Validate results using mass spectrometry to identify metabolites .

Q. What analytical strategies can resolve discrepancies in reported pharmacokinetic parameters of this compound across preclinical species?

Discrepancies often arise from interspecies metabolic differences. Address this by:

Conducting allometric scaling to extrapolate human PK parameters from rodent/dog data .

Performing in vitro microsomal studies to compare metabolic pathways (e.g., CYP450 isoforms involved) .

Applying physiologically based pharmacokinetic (PBPK) modeling to account for species-specific physiology (e.g., hepatic blood flow, protein binding) .
Validate models using clinical data from Phase I trials, if available.

Q. What pharmacopeial standards must be considered when establishing identity and potency of this compound in compliance with international monographs?

Key pharmacopeial criteria include:

  • Identity : UV spectrum maxima (264–268 nm and 271–275 nm) and HPLC retention time matching .
  • Purity : Related substances ≤0.1% (HPLC), heavy metals <10 ppm, and absorbance at 420 nm <0.10 .
  • Potency : Titration with 0.1M HClO₄ in acetic acid, ensuring 95–105% of labeled claim .
    Follow monographs from the Korean Pharmacopeia (Korea) and Japanese Ministry of Health .

Q. How can researchers optimize reverse-phase HPLC methods to separate this compound from structurally similar degradation products?

Method optimization steps:

Column screening : Test C8, C18, and phenyl-hexyl columns for selectivity .

Mobile phase : Adjust pH (2.5–4.0) and acetonitrile ratio (10–40%) to improve resolution .

Temperature : Increase column temperature (40–50°C) to reduce run time and improve peak shape .

Detection : Use diode-array detection (DAD) to confirm peak purity .
Validate using spiked samples with known impurities (e.g., hydrolyzed or oxidized derivatives) .

Q. What in vitro cell-based models are appropriate for elucidating the cardiotoxic potential of this compound metabolites?

Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) :

Treat cells with this compound and its major metabolites (e.g., N-dealkylated forms) .

Monitor electrophysiological changes using multi-electrode arrays (MEAs) to detect arrhythmogenicity .

Assess cytotoxicity via ATP assays and lactate dehydrogenase (LDH) release .
Include positive controls (e.g., doxorubicin) and validate findings with patch-clamp studies to measure sodium channel blockade .

Q. What statistical approaches are critical for ensuring reproducibility in dose-response studies of this compound's antiarrhythmic effects?

  • Power analysis : Determine sample size using pilot data to achieve 80% power (α=0.05) .
  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare means across multiple doses or treatment groups .
    Report variability as SEM or 95% confidence intervals. Use software like GraphPad Prism for analysis .

Q. How should researchers employ isothermal microcalorimetry (IMC) to assess the compatibility of this compound with common tablet excipients?

Prepare binary mixtures of this compound with excipients (e.g., lactose, MCC) at 1:1 ratio .

Seal samples in IMC ampoules and monitor heat flow at 25°C/60% RH for 24–72 hrs .

Analyze thermograms for exothermic/endothermic peaks indicating incompatibility (e.g., Maillard reactions).
Correlate results with accelerated stability studies (40°C/75% RH for 3 months) .

Q. What strategies validate the specificity of UV-spectrophotometric methods for this compound quantification in the presence of photodegradation products?

Forced degradation : Expose this compound to UV light (e.g., 365 nm for 48 hrs) and analyze degradation products via HPLC-DAD .

Peak purity analysis : Use DAD to confirm no co-eluting peaks at Aprindine’s λmax (264–268 nm) .

Method comparison : Cross-validate results with LC-MS to ensure no interference from degradants .

Q. Which molecular modeling techniques are most effective for predicting this compound's interaction with cardiac sodium channels?

  • Molecular docking : Use AutoDock Vina to model binding to Nav1.5 (PDB ID: 6UZ3) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in Desmond to assess binding stability and key residues (e.g., Phe1760, Tyr1771) .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities .
    Validate predictions with mutagenesis studies on identified residues .

Propriétés

IUPAC Name

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22;/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFVRHNAAZJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046726
Record name Aprindine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33237-74-0
Record name 1,3-Propanediamine, N1-(2,3-dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33237-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprindine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprindine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRINDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB5EKT7Q2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aprindine hydrochloride
Reactant of Route 2
Aprindine hydrochloride
Reactant of Route 3
Aprindine hydrochloride
Reactant of Route 4
Reactant of Route 4
Aprindine hydrochloride
Reactant of Route 5
Reactant of Route 5
Aprindine hydrochloride
Reactant of Route 6
Reactant of Route 6
Aprindine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.